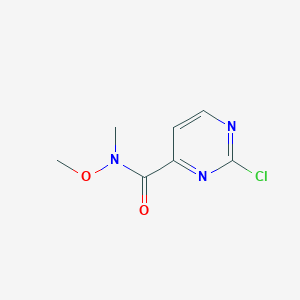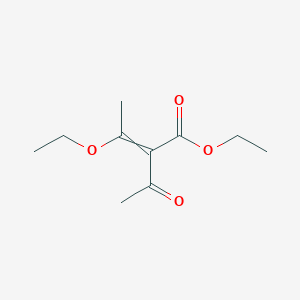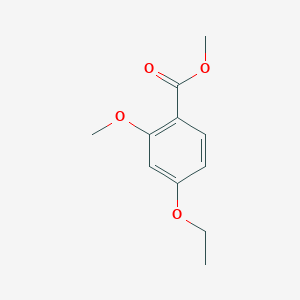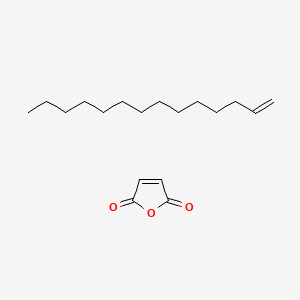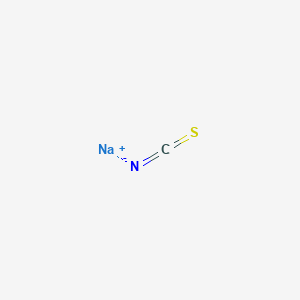
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is efficient for constructing complex benzopyran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield chromenoselenadiazoles .
Aplicaciones Científicas De Investigación
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.
Comparación Con Compuestos Similares
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Chromenoselenadiazoles: Formed through oxidation reactions, these compounds have unique pharmacological properties.
Spirobenzopyrano-1,3,4-thiadiazolines: These derivatives are synthesized through cyclization reactions and have shown significant antitumor activities.
Uniqueness: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h3-4,6,12H,1-2,5H2 |
Clave InChI |
UBTQQLHHEDIWRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C=O)O)OC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
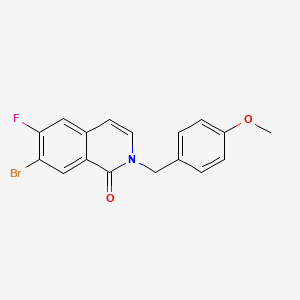
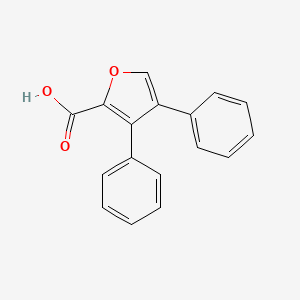
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
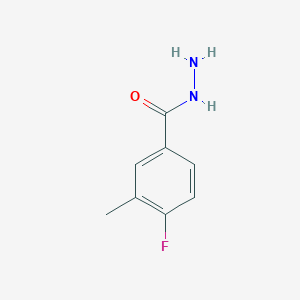


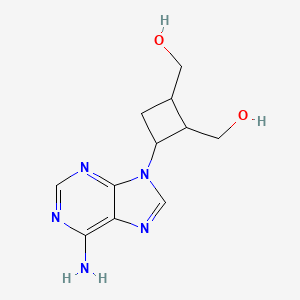
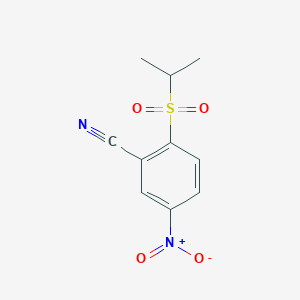
![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)
